
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride
Übersicht
Beschreibung
The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” is a solid substance with a molecular weight of 441.44 . It’s stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
There’s a study that describes a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine, which involves the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) .
Molecular Structure Analysis
The compound “1-Chloro-3-phenylpropane” has a molecular weight of 154.64 and its linear formula is C6H5(CH2)3Cl . Another compound, “3-Phenylpropanol”, has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .
Chemical Reactions Analysis
A computational study of the chemistry of 3-Phenylpropyl radicals indicates that cyclization is generally the more important of these reactions, with exceptions where fragmentation yields highly stabilized benzylic species .
Physical And Chemical Properties Analysis
The compound “1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride” is a solid substance stored in an inert atmosphere at 2-8°C . The compound “1-Chloro-3-phenylpropane” has a refractive index n20/D 1.521 (lit.), boiling point 219°C (lit.), and density 1.08 g/mL at 25°C (lit.) .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBEWUKQRNVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)

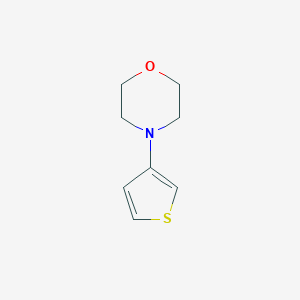
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
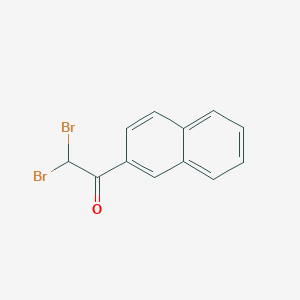

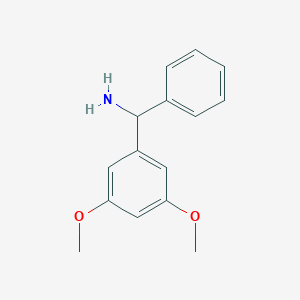
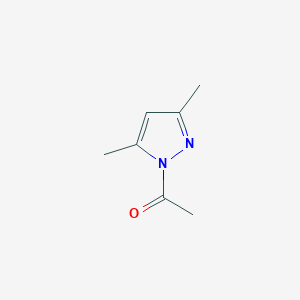
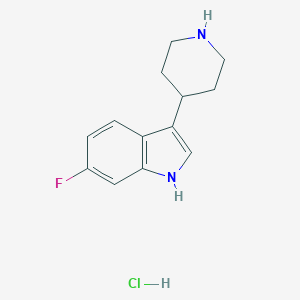
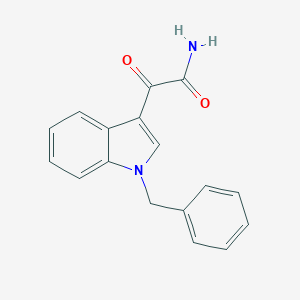
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
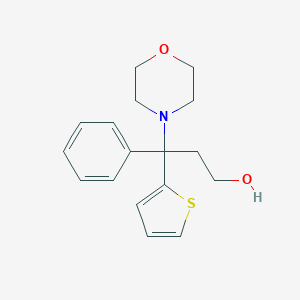
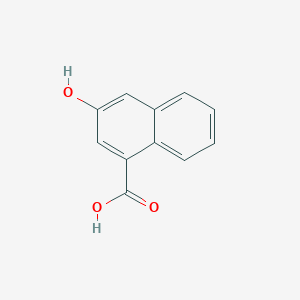
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)